molecular formula C10H18O2 B148155 3,6-Dimethyl-4-octyne-3,6-diol CAS No. 78-66-0

3,6-Dimethyl-4-octyne-3,6-diol

Cat. No. B148155
CAS RN: 78-66-0
M. Wt: 170.25 g/mol
InChI Key: NUYADIDKTLPDGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of precursor compounds. While the provided papers do not directly describe the synthesis of 3,6-Dimethyl-4-octyne-3,6-diol, they do mention the synthesis of related compounds. For instance, the synthesis of 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile involves the interaction of tetracyanoethylene with a cyclohexanedione derivative . This process could potentially be adapted for the synthesis of 3,6-Dimethyl-4-octyne-3,6-diol by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. The paper on the quantitative analyses of dimethylcyclohexenes provides insights into the correlation between structure and stereochemistry . Although it does not directly analyze 3,6-Dimethyl-4-octyne-3,6-diol, the principles of stereochemistry and structure elucidation could be applied to this compound as well.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving complex organic molecules. For example, the radical cascade reaction with 1,4-dienes and 1,4-enynes demonstrates the potential for creating bicyclo[3.3.0]octane derivatives. This suggests that 3,6-Dimethyl-4-octyne-3,6-diol could also undergo similar radical reactions, possibly leading to interesting derivatives with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not provide data on 3,6-Dimethyl-4-octyne-3,6-diol, they do offer analytical techniques such as gas chromatography for analyzing isomeric compounds . These techniques could be employed to determine the physical and chemical properties of 3,6-Dimethyl-4-octyne-3,6-diol, such as boiling point, melting point, solubility, and reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

  • An efficient synthesis and rearrangement of 3-methyl-1,4-pentadiyne-3-ol using perrhenate- and Mo(VI)-catalysts has been reported. The by-products, including 3,6-dimethyl-1,4,7-octatriyne-3,6-diol, were isolated and spectroscopically characterized, suggesting a possible reaction mechanism for the formation of these by-products (Buser, Pauling, Thum, & Bonrath, 2002).

Applications in Material Science

  • The molecule meso-3,6-Dimethyl-3,6-bis(tert-butyldimethylsilyloxy)-1,7-octadiyne exhibits a strictly antiperiplanar arrangement of the alkane chain with specific dihedral angles, which can be critical for understanding molecular interactions in material science and crystal engineering (Wicki, Grüschow, Lüthi, Grothe, Capelli, Hauser, & Keese, 1998).

Industrial Chemistry

  • In industrial chemistry, studies have been conducted on the vinylation of 3,6-dimethyl-4-octyne-3,6-diol by acetylene. The influence of solvents, catalysts, reaction duration, and temperature on the reaction speed was investigated, contributing to the development of technology for obtaining acetylene diols and their vinyl ethers (Yusupova, Abdukarimova, Rajabov, & Khalimova, 2020).

Safety And Hazards

Users should avoid contact with skin and eyes when handling “3,6-Dimethyl-4-octyne-3,6-diol”. Formation of dust and aerosols should be avoided. Exposure should be avoided and special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

3,6-dimethyloct-4-yne-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-9(3,11)7-8-10(4,12)6-2/h11-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYADIDKTLPDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#CC(C)(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041475
Record name 3,6-Dimethyl-4-octyne-3,6-diol
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Other Solid
Record name 4-Octyne-3,6-diol, 3,6-dimethyl-
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Product Name

3,6-Dimethyl-4-octyne-3,6-diol

CAS RN

78-66-0, 1321-87-5
Record name 3,6-Dimethyl-4-octyne-3,6-diol
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Record name 3,6-Dimethyl-4-octyne-3,6-diol
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Record name 4-Octyne-3,6-diol, 3,6-dimethyl-
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Record name 3,6-Dimethyl-4-octyne-3,6-diol
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Record name 3,6-dimethyloct-4-yne-3,6-diol
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Record name 3,6-DIMETHYL-4-OCTYNE-3,6-DIOL
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Record name DIMETHYLOCTYNEDIOL (MIXED ISOMERS)
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Synthesis routes and methods

Procedure details

A solution of 3-methyl-1-pentyn-3-ol (30 g, 0.3 mol) in tetrahydrofuran (250 ml) is cooled to −78° C. under a nitrogen atmosphere and n-butyl lithium (1.6 molar solution in hexanes, 383 ml, 0.611 mol) is added slowly over 1.5-2.0 hours. The reaction mixture is stirred for 1 hour at −78° C. and a solution of 2-butanone (41 ml, 0.458 mol) in tetrahydrofuran (50 ml) is added. The reaction mixture is stirred at −78° C. for one hour, allowed to come to ambient temperature and stirred for 2-3 hours. The reaction mixture is cooled to 10° C. and quenched with ice cold water. The aqueous phase is extracted with dichloromethane (3×200 ml). The organic phases are combined, washed with water, and dried over anhydrous sodium sulfate. The mixture is filtered, and the filtrate is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give 3,6-dimethyloct-4-yne-3,6-diol (27 g) as a colourless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
383 mL
Type
reactant
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
P Noppawan, S Sangon… - ACS Sustainable …, 2022 - ACS Publications
The development of safer and more sustainable solvents is an important discipline in the context of stricter regulations and environmental protection. This work demonstrates the …
Number of citations: 3 pubs.acs.org
KM Nicholas, J Siegel - Journal of the American Chemical Society, 1985 - ACS Publications
(CO),(CO), product” RC= CR, R= mp (bp), C NMR (CDC13), a 130|| NMR (CDC13), a M+, m/z yield8 t-Pr(104-106)(septet) 2.48,(d) 1.09 85.0, 23.5, 20.5 110 70% i-Pr-dj(100-103)(s),(…
Number of citations: 80 pubs.acs.org
RJ Tedeschi - The Journal of Organic Chemistry, 1962 - ACS Publications
The formerly difficult hydrogenation of 1, 4-acetylenic glycols to the corresponding olefinic and saturated glycols at low pressures with palladium catalysts has been accomplished in …
Number of citations: 26 pubs.acs.org
YJ Hwang, NM Murari, SA Jenekhe - Polymer Chemistry, 2013 - pubs.rsc.org
n-Type conjugated polymers based on naphthalene diimide (NDI) and various selenophene derivatives have been synthesized, characterized and evaluated as semiconductors for n-…
Number of citations: 86 pubs.rsc.org
WF Baitinger, PR Schleyer - The Journal of Organic Chemistry, 1964 - ACS Publications
An extensive investigation of the hydrogen-bonding propensities of 2, 3-substituted butane-1, 4-diols demonstrated the utility of the infrared spectroscopic ap-proach to the elucidation of …
Number of citations: 5 pubs.acs.org
DJ Glover - The Journal of Organic Chemistry, 1964 - ACS Publications
10.29 10.54 10.67 a See ref. 5 for spectral data. 6 Dipotassium salt, monohydrate. fied to produce pure samples of the potassium dinitromethyl compounds for elemental analysis and for …
Number of citations: 14 pubs.acs.org
E Raub, N Baba, A Knödler, M Stalzer - Transactions of the IMF, 1964 - Taylor & Francis
The influence of acetylene compounds and of sulphur compounds on the electrochemical behaviour of the cathode (double—layer capacitance, resistance, cathodic potential) and on …
Number of citations: 7 www.tandfonline.com
HH Shorey, LK Gaston, RG Gerber, PA Phillips… - Journal of chemical …, 1992 - Springer
Foraging in trees by the Argentine ant,Iridomyrmex humilis (Mayr), was disrupted by a variety of synthetic chemicals, with the most effective chemical being farnesol. Testing of …
Number of citations: 28 link.springer.com
RW Sidwell, G Arnett, FM Schabel, jr - Chemotherapy, 1972 - karger.com
Anticytomegalovirus experiments were carried out on 38 classes of compounds containing 320 materials of known or potential biological activity. All experiments were carried out in …
Number of citations: 27 karger.com

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